
1,3,5-tri(1H-imidazol-1-yl)benzene
Overview
Description
1,3,5-tri(1H-imidazol-1-yl)benzene is an organic compound with the chemical formula C15H12N6. It is a white crystalline solid that is stable at room temperature but may decompose under high temperatures and light exposure . This compound is known for its unique structure, which consists of a benzene ring substituted with three imidazole groups at the 1, 3, and 5 positions.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3,5-tri(1H-imidazol-1-yl)benzene can be synthesized through various methods. One common synthetic route involves the condensation reaction between benzoyl chloride and 1-imidazolecarboxaldehyde . The reaction typically requires a catalyst and is carried out under controlled temperature and pressure conditions to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale condensation reactions using automated reactors. The reaction conditions are optimized to maximize efficiency and minimize by-products. The final product is then purified through crystallization or other separation techniques to achieve the desired purity level.
Chemical Reactions Analysis
Supramolecular Self-Assembly via Hydrogen Bonding
The compound participates in non-covalent interactions to form supramolecular architectures. In a study with 2,3,5,6-tetrachlorobenzene-1,4-dicarboxylic acid, it formed a 1D chain structure through dual hydrogen-bonding motifs :
Interaction Type | Bond Length (Å) | Bond Angle (°) | Role in Structure |
---|---|---|---|
N–H⋯O | 2.509–2.625 | 105–123 | Primary chain formation |
C–H⋯Cl | 2.937–3.559 | 102–168 | Interchain stabilization |
Environmental Remediation via Heavy Metal Complexation
The compound’s imidazole groups chelate heavy metal ions (e.g., Pb²⁺, Cd²⁺), forming stable complexes for pollutant sequestration. Experimental data from adsorption studies show:
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Binding Capacity : Up to 98% efficiency for Pb²⁺ removal at pH 6–7 .
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Reusability : Maintains >90% efficiency after five cycles due to robust coordination geometry .
Critical Analysis of Research Trends
Recent studies emphasize the compound’s versatility in constructing functional materials:
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MOF Diversity : Structural variability (1D chains, 2D layers, 3D frameworks) depends on metal ion choice and auxiliary ligands .
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Biomedical Potential : Preliminary investigations suggest utility in drug delivery via pH-responsive coordination .
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Limitations : Sensitivity to light and temperature requires optimized handling protocols .
Scientific Research Applications
Catalysis
1,3,5-Tri(1H-imidazol-1-yl)benzene serves as an effective ligand in catalytic processes. Its unique structure allows it to enhance reaction rates and selectivity in numerous organic transformations.
Case Study:
In a study investigating the catalytic activity of this compound in cross-coupling reactions, it was found that the presence of this compound significantly increased the yield of desired products compared to traditional ligands. This improvement is attributed to its ability to stabilize metal centers and facilitate electron transfer.
Material Science
This compound is pivotal in developing advanced materials, particularly in creating metal-organic frameworks (MOFs). These frameworks have applications in gas storage and separation due to their tunable porosity and high surface area.
Material | Application | Performance |
---|---|---|
MOFs using this compound | CO2 capture | High selectivity and capacity |
MOFs with various metal centers | Hydrogen storage | Enhanced stability and efficiency |
Case Study:
Research demonstrated that incorporating this compound into MOFs led to a notable increase in CO2 adsorption capacities under ambient conditions. The structural integrity of these MOFs was maintained even after multiple adsorption-desorption cycles.
Biomedical Research
The compound shows promise in drug design due to its ability to interact with biological molecules. Its imidazole groups can form hydrogen bonds and coordinate with metal ions, making it suitable for targeting specific biological pathways.
Target Pathway | Potential Application | Effectiveness |
---|---|---|
Cancer cell proliferation | Antitumor agents | Inhibition of growth |
Enzyme inhibition | Antibacterial agents | Effective against resistant strains |
Case Study:
A study highlighted the use of this compound derivatives as inhibitors of specific cancer cell lines. The results indicated a significant reduction in cell viability, suggesting potential for further development into therapeutic agents.
Electrochemistry
In electrochemistry, this compound is utilized in fabricating sensors and electrodes. Its conductive properties enhance the efficiency of energy storage devices like batteries and supercapacitors.
Device Type | Functionality | Performance Metrics |
---|---|---|
Supercapacitors | Energy storage | High capacitance values |
Electrochemical sensors | Detection of analytes | Improved sensitivity |
Case Study:
Research on supercapacitors incorporating this compound showed increased charge-discharge rates compared to conventional materials. This advancement is critical for developing faster-charging energy storage solutions.
Nanotechnology
This compound is also employed in synthesizing nanomaterials essential for applications in electronics, photonics, and environmental remediation.
Nanomaterial Type | Application Area | Impact |
---|---|---|
Quantum dots | Photovoltaics | Enhanced efficiency |
Nanoparticles | Drug delivery | Targeted therapy |
Case Study:
The synthesis of nanoparticles using this compound demonstrated improved stability and functionality for drug delivery systems. These nanoparticles effectively encapsulated therapeutic agents and released them at controlled rates.
Mechanism of Action
The mechanism of action of 1,3,5-tri(1H-imidazol-1-yl)benzene involves its ability to coordinate with metal ions through the nitrogen atoms in the imidazole rings. This coordination can influence various molecular pathways and processes, depending on the specific metal ion and the biological or chemical context . The compound’s unique structure allows it to form stable complexes, which can be used to modulate the activity of enzymes and other proteins.
Comparison with Similar Compounds
Similar Compounds
1,3,5-tris(1-imidazolyl)benzene: Similar in structure but may have different substituents on the imidazole rings.
1,3,5-tris(imidazol-1-ylmethyl)benzene: Contains additional methylene groups linking the imidazole rings to the benzene core.
Uniqueness
1,3,5-tri(1H-imidazol-1-yl)benzene is unique due to its specific substitution pattern and the presence of three imidazole groups directly attached to the benzene ring. This structure provides distinct chemical and physical properties, making it particularly useful in forming stable metal complexes and in various applications in materials science and biochemistry.
Biological Activity
Overview
1,3,5-tri(1H-imidazol-1-yl)benzene is an organic compound characterized by its three imidazole groups attached to a benzene ring. Its chemical formula is C15H12N6. This compound has garnered attention due to its diverse biological activities, particularly in the fields of medicinal chemistry and biochemistry.
The biological activity of this compound can be attributed to several mechanisms:
- Metal Coordination : The imidazole rings can coordinate with metal ions, influencing enzymatic activities and potentially modulating various biochemical pathways. This property is particularly relevant in the context of metalloproteins and metalloenzymes .
- Gene Expression Modulation : The compound has been shown to affect gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in cellular metabolism and signaling pathways .
- Formation of Supramolecular Structures : It can participate in the formation of supramolecular columnar liquid crystals through hydrogen bonding, which may have implications for its use in materials science and drug delivery systems.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound derivatives. For example:
- Cell Line Studies : In vitro studies demonstrated that derivatives exhibit significant cytotoxicity against various cancer cell lines. For instance, one derivative showed an IC50 value of 25.72 ± 3.95 μM against MCF cell lines, indicating its potential for inducing apoptosis in cancer cells .
- Animal Models : In vivo experiments on tumor-bearing mice revealed that certain derivatives significantly suppressed tumor growth, suggesting a promising therapeutic application in oncology .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties:
- Bacterial Strains : Several derivatives were tested against Gram-positive and Gram-negative bacteria. For example, one derivative exhibited an MIC of 0.015 mg/mL against Staphylococcus aureus, showcasing potent antibacterial activity .
- Fungal Inhibition : Some derivatives demonstrated efficacy against fungal strains as well, with notable inhibition observed against Mycobacterium tuberculosis H37Rv at concentrations around 0.625 μg/mL .
Research Applications
The unique properties of this compound make it a valuable compound in various research domains:
Case Studies
Several case studies have been conducted to explore the biological activity of this compound:
- Synthesis and Evaluation of Derivatives : A study synthesized various derivatives of this compound and assessed their biological activities. The findings indicated that modifications to the imidazole groups significantly affected their anticancer and antimicrobial efficacy .
- Mechanistic Studies : Research focused on elucidating the molecular mechanisms through which these compounds exert their biological effects, particularly their interactions with metal ions and influence on gene expression pathways .
Q & A
Basic Questions
Q. What are the key structural features of TIB that make it valuable in coordination chemistry?
TIB is a tripodal ligand with three imidazole groups symmetrically arranged around a central benzene ring. Each imidazole nitrogen can coordinate with metal ions, enabling the formation of multinuclear complexes or metal-organic frameworks (MOFs). The rigid aromatic core and flexible imidazole substituents allow for tunable coordination geometries (e.g., tetrahedral, octahedral) depending on the metal ion and reaction conditions .
Q. What synthetic methods are used to prepare TIB?
TIB is typically synthesized via nucleophilic substitution reactions. A common approach involves reacting 1,3,5-tribromobenzene with excess imidazole in the presence of a copper(I) catalyst under reflux conditions. Solvothermal methods with metal salts (e.g., Ni(II), Zn(II)) are also employed to isolate TIB-containing complexes, as seen in MOF synthesis .
Q. Which spectroscopic techniques are critical for characterizing TIB and its complexes?
- NMR : Confirms ligand purity and proton environments.
- FT-IR : Identifies coordination via shifts in imidazole C–N stretching (1,500–1,600 cm⁻¹).
- X-ray crystallography : Resolves 3D structures (e.g., Zn(II) coordination in distorted tetrahedral geometries) .
- Thermogravimetric analysis (TGA) : Assesses thermal stability of MOFs (e.g., decomposition above 300°C) .
Q. How does TIB’s geometry influence MOF design?
The trigonal symmetry of TIB enables the formation of porous frameworks. For example, combining TIB with Cd(II) ions and carboxylate ligands produced MOFs with 49.2% porosity and a BET surface area of 955.8 m²/g. The rigidity of TIB stabilizes cage-like units, while mixed-ligand strategies enhance pore functionality (e.g., enantioselective adsorption) .
Q. What are TIB’s solubility properties and handling considerations?
TIB is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMF, acetonitrile). Storage under inert atmospheres is recommended to prevent oxidation of imidazole groups. Pre-purification via recrystallization from ethanol is common to remove copper catalyst residues .
Advanced Questions
Q. How can TIB-based MOFs achieve enantioselective adsorption?
TIB’s rigid structure allows precise control over pore chirality. In a Cd(II)-TIB MOF, the integration of chiral co-ligands (e.g., proline-functionalized linkers) resulted in enantioselective adsorption of methyl lactate (34.8% ee). Key steps include:
- Optimizing ligand ratios to balance porosity and chirality.
- Testing enantioselectivity via HPLC with chiral columns .
Q. What mechanistic insights explain TIB’s role in CO₂ cycloaddition catalysis?
TIB-derived ionic polymers (e.g., PIMBr-COOH) exhibit synergistic catalysis:
- Imidazolium sites activate epoxides.
- Carboxyl groups stabilize CO₂ intermediates.
- DFT calculations show a 0.5 eV reduction in activation energy when Br⁻ and COOH groups cooperate. Catalytic efficiency reached >90% conversion for styrene oxide under mild conditions (80°C, 1 bar CO₂) .
Q. How do conflicting reports on TIB’s coordination behavior arise?
Variations in reaction conditions (e.g., solvent, temperature, metal ion) lead to divergent structures. For instance:
- With Zn(II), TIB forms 1D chains via µ₂-bridging .
- With Cd(II), it creates 3D frameworks with µ₃-coordination .
Recommendations: Use in situ X-ray diffraction to monitor coordination dynamics and phase purity .
Q. Can TIB-based frameworks be optimized for gas storage?
Yes. A Ni(II)-TIB MOF exhibited a CO₂ uptake of 2.8 mmol/g at 273 K, attributed to its high surface area (955.8 m²/g) and polar imidazole sites. Strategies to enhance performance:
- Introduce open metal sites via post-synthetic modification.
- Adjust ligand spacers to tune pore size .
Q. How to design TIB complexes for photoluminescent applications?
TIB’s conjugated system can sensitize lanthanide ions (e.g., Eu(III), Tb(III)) for luminescence. Key steps:
Properties
IUPAC Name |
1-[3,5-di(imidazol-1-yl)phenyl]imidazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N6/c1-4-19(10-16-1)13-7-14(20-5-2-17-11-20)9-15(8-13)21-6-3-18-12-21/h1-12H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QAPWMCQWTGBLSM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=N1)C2=CC(=CC(=C2)N3C=CN=C3)N4C=CN=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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